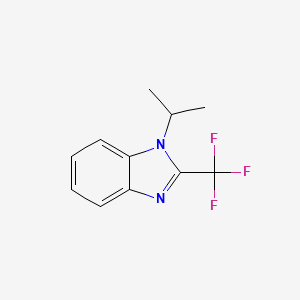
N-(2,6-diethylphenyl)-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-3-(isobutyrylamino)benzamide, commonly known as DEET, is a widely used insect repellent. It was first developed in 1956 by the United States Department of Agriculture and has since become the most commonly used insect repellent in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas, and is effective in preventing the transmission of diseases such as malaria, dengue fever, and Lyme disease.
作用机制
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect human hosts through their sense of smell. DEET may also act as a deterrent by causing an unpleasant taste or sensation on the insect's mouthparts.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity and is generally considered safe for human use. However, some studies have suggested that DEET may have neurotoxic effects in certain populations, such as children and pregnant women. DEET has also been shown to have a negative impact on some aquatic organisms.
实验室实验的优点和局限性
DEET is a widely used insect repellent and has been extensively studied for its effectiveness and safety. Its use in lab experiments allows for the control of insect populations and the study of insect behavior and physiology. However, the use of DEET in lab experiments may not accurately reflect the effects of DEET in natural environments, and caution should be taken when extrapolating results to real-world situations.
未来方向
Future research on DEET could focus on the development of more effective and safer insect repellents, as well as the study of DEET's impact on non-target organisms and the environment. Research could also focus on the development of alternative methods for insect control, such as the use of genetically modified mosquitoes or the development of vaccines against insect-borne diseases.
合成方法
DEET is synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with diethylamine, followed by reduction of the nitro group to an amine, and subsequent acylation with isobutyryl chloride. The final product is then purified through recrystallization.
科学研究应用
DEET has been extensively studied for its insect repellent properties and its safety for human use. It is approved by the Environmental Protection Agency (EPA) for use on skin and clothing and is considered safe when used as directed. DEET has been shown to be effective in repelling a variety of insects and is the recommended insect repellent for use in areas with a high risk of insect-borne diseases.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-15-9-7-10-16(6-2)19(15)23-21(25)17-11-8-12-18(13-17)22-20(24)14(3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAWCVNZCYVHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)


![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)